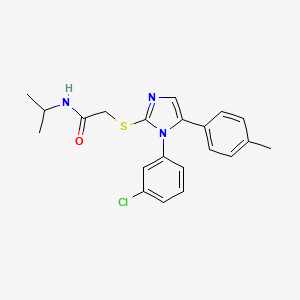

N-(2-(噻吩-3-基)苯甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized by reacting isothiocyanatobenzenesulfonamide with aromatic amines, inspired by antituberculosis pro-drugs . Another study reported the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with various moieties, which were evaluated for antitumor activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group and various substituents that influence their biological activity. For example, the crystal structure of a thiophene-derivative benzenesulfonamide revealed stabilization by hydrogen bonds and π-π interactions . Another study on N-phenyl-4-(phenylamino)benzenesulfonamide showed characteristic twisting of the N-phenyl rings and the formation of dimers via hydrogen bonds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including oxidative cross-coupling. For instance, N-(2'-Phenylphenyl)benzenesulfonamides were reacted with alkenes using a palladium-copper catalyst system under air to produce phenanthridine derivatives . This demonstrates the versatility of benzenesulfonamides in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Compounds incorporating flexible triazole moieties were found to be highly effective as carbonic anhydrase inhibitors, and their properties were studied through kinetic, crystallographic, and computational investigations . Additionally, the introduction of specific moieties, such as benzo[1,3]dioxol and morpholinyl-phenyl, was found to enhance antimycobacterial activity, as seen in the SAR analysis .

科学研究应用

生化评估和抑制研究

已合成磺胺类化合物并评估其抑制参与生物过程的关键酶的能力。例如,设计了高亲和力的化合物作为酶如吲哚酮3-羟化酶的抑制剂,显示出对研究吲哚酮途径在神经损伤和疾病中的作用的潜力(Röver et al., 1997)。这些抑制剂可能为与变化的色氨酸代谢相关的疾病提供新的治疗途径。

抗癌和抗微生物应用

已探索磺胺衍生物在抗癌、抗炎、镇痛、抗氧化和抗HCV活性方面的应用。已鉴定出对各种癌细胞系和HCV NS5B RNA依赖性RNA聚合酶具有潜力的新化合物,指向了磺胺类化合物在开发新的治疗剂方面的潜力(Küçükgüzel et al., 2013)。这些研究展示了磺胺类化合物在靶向不同生物途径和疾病方面的多功能性。

碳酸酐酶抑制

大量研究集中在碳酸酐酶的抑制上,这些酶对于维持组织的pH平衡至关重要,并参与各种疾病,包括青光眼和癌症。已合成含有三唑基团的苯磺酰胺衍生物,显示出对人类碳酸酐酶同工酶的强效抑制作用,有望用于治疗青光眼(Nocentini et al., 2016)。

衍生物的合成和表征

合成和表征磺胺类衍生物用于各种应用,包括抗微生物和抗癌活性,一直是一个重点领域。已评估了含有苯磺酰胺基团的新型硫脲衍生物对结核分枝杆菌的活性,为设计新的抗结核药物提供了见解(Ghorab et al., 2017)。

作用机制

Target of Action

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, also known as N-{[2-(THIOPHEN-3-YL)PHENYL]METHYL}BENZENESULFONAMIDE, is a synthetic compound that has been investigated for its antibacterial activity

Mode of Action

It is known that the compound exhibits antibacterial activity . It is suggested that the compound may interact with bacterial cells, leading to changes that result in their death .

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacteria, leading to their death .

Result of Action

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has been shown to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound’s action results in the death of these bacterial cells .

属性

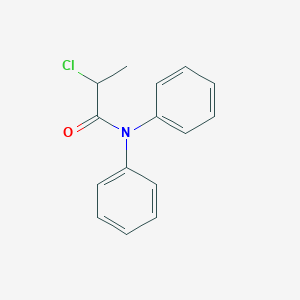

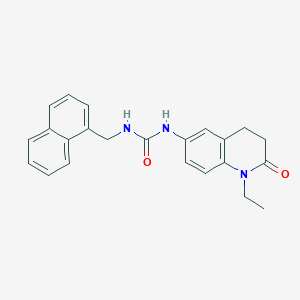

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h1-11,13,18H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSZOXWEGTCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)